Physicochemical Profiling and Analytical Methodologies for Sulfaquinoxaline Sodium: A Technical Whitepaper
Physicochemical Profiling and Analytical Methodologies for Sulfaquinoxaline Sodium: A Technical Whitepaper
Executive Summary
Sulfaquinoxaline sodium is a cornerstone veterinary antimicrobial and coccidiostat, widely utilized in the poultry and livestock industries. As the highly soluble monosodium salt of sulfaquinoxaline, it presents unique pharmacokinetic advantages and analytical challenges. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacodynamic mechanisms, and the validated chromatographic methodologies required for its precise quantification in complex matrices.
Physicochemical Profiling & Structural Elucidation
The compound, systematically named sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide, is characterized by a sulfanilamide core covalently linked to a quinoxaline ring[1].
Causality of Salt Formation: The parent molecule, sulfaquinoxaline, is practically insoluble in water. By deprotonating the sulfonamide nitrogen to form a monosodium salt, the molecule's polarity and ionic character are drastically increased. This physicochemical transformation shifts its aqueous solubility to approximately 50 mg/mL, a critical factor that enables mass administration via drinking water and ensures rapid systemic absorption in agricultural settings[2].
Table 1: Physicochemical & Structural Profile
| Parameter | Technical Specification |
| Chemical Name | Sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide |
| Molecular Formula | C14H11N4NaO2S |
| Molecular Weight | 322.32 g/mol |
| CAS Registry Number | 967-80-6 |
| PubChem CID | 3693427 |
| Solubility | Soluble in water (~50 mg/mL) |
| Stereochemistry | Achiral |
Pharmacodynamics: The DHPS Inhibition Pathway
Sulfaquinoxaline sodium operates primarily as a competitive inhibitor within the folic acid biosynthesis pathway of protozoan (e.g., Eimeria spp.) and bacterial pathogens[3].
Mechanism of Action & Causality: The sulfanilamide moiety of the drug is a structural mimic of para-aminobenzoic acid (PABA). During normal pathogen metabolism, the enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with a pteridine precursor to form dihydrofolic acid. Sulfaquinoxaline competitively binds to the DHPS active site. Because the enzyme cannot utilize the sulfonamide to complete the synthesis, the pathway is truncated. This starves the pathogen of tetrahydrofolate—a critical one-carbon donor required for the synthesis of purines, pyrimidines, and specific amino acids—ultimately halting DNA replication and cellular proliferation[4],[3].
Secondary Pharmacodynamics: Beyond DHPS inhibition, sulfaquinoxaline acts as an ionophorous antibiotic that inhibits vitamin K epoxide reductase and quinone reductase[4],[2]. This secondary mechanism disrupts the vitamin K cycle, providing a mechanistic explanation for the hypoprothrombinemia and hemorrhagic syndromes occasionally observed in treated livestock[4].
Mechanism of Action: Sulfaquinoxaline competitively inhibits DHPS, blocking folate synthesis.
Analytical Methodology: ZIC-HILIC HPLC Protocol
Quantifying sulfaquinoxaline sodium in complex matrices requires a robust analytical framework. Traditional reversed-phase (RP) HPLC utilizing C18 columns often fails to adequately retain the highly polar, ionized sodium salt without the addition of complex ion-pairing reagents, which can degrade column lifespans.
Causality of ZIC-HILIC Selection: To establish a self-validating and highly reproducible protocol, modern analyses employ Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)[5],[6]. The ZIC-HILIC stationary phase features permanently charged sulfobetaine groups. This allows for an orthogonal separation mechanism driven by hydrophilic partitioning into a water-enriched layer on the stationary phase, coupled with weak electrostatic interactions. Consequently, the polar sulfaquinoxaline sodium is strongly retained using a highly organic mobile phase, yielding sharp, symmetrical peaks and baseline resolution from degradation impurities (e.g., sulfaquinoxaline impurity A)[5],[6].
Table 2: Optimized ZIC-HILIC Chromatographic Parameters
| Parameter | Method Specification |
| Column | ZIC-HILIC (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.2 M NH4Ac buffer : Acetonitrile (15:85 v/v) |
| pH | 5.7 (adjusted via glacial acetic acid) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | UV at 263 nm |
| Column Temperature | 25°C to 30°C |
Experimental Protocol: ZIC-HILIC HPLC Quantification
Phase 1: Mobile Phase Preparation & System Equilibration
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Buffer Formulation : Prepare a 0.2 M Ammonium acetate (NH4Ac) aqueous solution.
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pH Adjustment : Carefully titrate the buffer with glacial acetic acid until a precise pH of 5.7 is achieved. Causality: Maintaining pH 5.7 ensures the sulfonamide moiety remains in a consistent ionization state, preventing retention time drift.
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Solvent Blending : Mix the adjusted buffer with HPLC-grade acetonitrile (ACN) in a 15:85 (v/v) ratio.
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Degassing : Ultrasonicate the mobile phase for 15 minutes to remove dissolved gases that could cause baseline noise.
-
Equilibration : Purge the ZIC-HILIC column at 0.5 mL/min until a stable UV baseline at 263 nm is established.
Phase 2: Sample Extraction and Preparation
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Dissolution : Accurately weigh 100 mg of the sample powder and dissolve it in 80 mL of 90% ACN.
-
Volume Adjustment : Dilute the solution up to 100 mL using 90% ACN.
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Secondary Dilution : Transfer a 5 mL aliquot of the primary solution and dilute it to 50 mL using the mobile phase. Causality: Diluting with the mobile phase prevents solvent-mismatch effects (like peak broadening or splitting) upon injection into the HILIC system[6].
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Filtration : Pass the final solution through a 0.45 µm membrane filter to remove particulate matter that could occlude the column frit.
Phase 3: Chromatographic Execution & Validation
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Injection : Inject a standardized volume (e.g., 20 µL) into the HPLC system.
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Detection : Monitor the eluent at 263 nm.
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System Suitability (Self-Validation) : Verify that the Relative Standard Deviation (RSD) of peak areas from six replicate injections is ≤ 2.0%, confirming system precision prior to sample analysis[5].
Analytical workflow for quantifying sulfaquinoxaline sodium via ZIC-HILIC HPLC methodology.
Conclusion
The structural conversion of sulfaquinoxaline to its sodium salt (MW: 322.32 g/mol ) is a deliberate physicochemical modification that maximizes its bioavailability and utility in veterinary medicine. By understanding its dual mechanism of action—primary DHPS inhibition and secondary vitamin K epoxide reductase interference—researchers can better manage its therapeutic window. Furthermore, leveraging ZIC-HILIC methodologies ensures that the highly polar nature of the sodium salt is exploited for precise, reproducible, and stability-indicating analytical quantification.
References
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[5] Title: Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder Manufactured by Pharmacare-PLC Source: Al-Quds University URL:
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[6] Title: Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powde Source: SciSpace URL:
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[4] Title: SULFAQUINOXALINE SODIUM Source: Inxight Drugs URL:
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[1] Title: Sulfaquinoxaline Sodium | C14H11N4NaO2S | CID 3693427 Source: PubChem URL:
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[2] Title: Sulfaquinoxaline =92.5 967-80-6 Source: Sigma-Aldrich URL:
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[3] Title: Anticoccidial drugs of the livestock industry Source: PMC (PubMed Central) URL:
Sources
- 1. Sulfaquinoxaline Sodium | C14H11N4NaO2S | CID 3693427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfaquinoxaline =92.5 967-80-6 [sigmaaldrich.com]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SULFAQUINOXALINE SODIUM [drugs.ncats.io]
- 5. Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodiumand Vitamin K3 in A.S.K Powder Manufactured byPharmacare-PLC [dspace.alquds.edu]
- 6. scispace.com [scispace.com]
